

A Technical Guide to Bromocresol Green Sodium Salt: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: Bromocresol green sodium

Cat. No.: B1290564

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bromocresol green sodium** salt, a versatile triphenylmethane dye. This document details its chemical and physical properties, explores its primary applications in research and clinical diagnostics, and provides a detailed experimental protocol for a key application.

Core Chemical and Physical Properties

Bromocresol green sodium salt is the sodium salt of 3',3'',5',5''-tetrabromo-m-cresolsulfonphthalein. Its fundamental properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₂₁ H ₁₃ Br ₄ NaO ₅ S	[1][2]
Molecular Weight	720.00 g/mol	[1][2][3]
Appearance	Dark green to brown powder	[4]
pH Indicator Range	pH 3.8 (Yellow) to pH 5.4 (Blue)	[3][4]
CAS Number	62625-32-5	[1][2]

Key Applications in Research and Diagnostics

Bromocresol green sodium salt has several important applications in scientific research and clinical settings, primarily leveraging its pH-sensitive color change and its ability to bind to proteins.

- **pH Indicator:** It is widely used as a pH indicator in various titrations and to monitor the pH of cell culture media.^[4] The color transition from yellow in acidic conditions to blue in basic conditions provides a clear visual endpoint.^[4]
- **Serum Albumin Measurement:** A common clinical application is the colorimetric determination of serum albumin concentration.^{[5][6]} This method is based on the principle that albumin binds to bromocresol green, causing a shift in the dye's absorbance maximum, which can be measured spectrophotometrically.^{[5][7]}
- **DNA Agarose Gel Electrophoresis:** It is utilized as a tracking dye in DNA agarose gel electrophoresis to monitor the progress of the electrophoresis.^{[6][8]}
- **Inhibitor of Prostaglandin E2 Transport:** Bromocresol green is also known to be an inhibitor of the prostaglandin E2 (PGE2) transport protein.^{[6][9]} This property makes it a useful tool in research studying the pathways and physiological effects of prostaglandins.^{[9][10][11]}

Experimental Protocol: Serum Albumin Determination

The following is a detailed methodology for the determination of serum albumin concentration using bromocresol green. This method is valued for its simplicity, speed, and reliability.^[7]

Principle: At a buffered pH of 4.2, albumin specifically binds to bromocresol green, leading to the formation of a colored complex.^{[12][13]} This binding causes a shift in the absorbance maximum of the dye, and the resulting increase in absorbance at 628-630 nm is directly proportional to the albumin concentration in the sample.^{[7][12]}

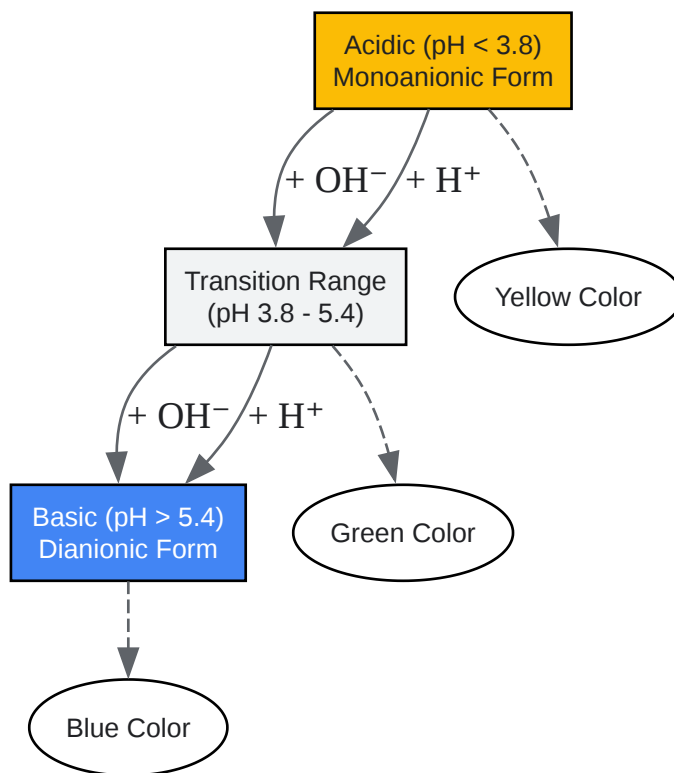
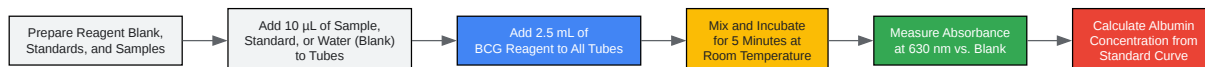
Materials:

- Bromocresol green (BCG) reagent (0.12 mmol/L in a pH 4.2 buffer)^[13]

- Albumin standard (e.g., 5 g/dL)[13][14]
- Spectrophotometer capable of reading at 630 nm[13]
- Cuvettes (1 cm light path)[13]
- Micropipettes and tips
- Test tubes
- Serum or plasma samples[13]

Procedure:

- Reagent Preparation: Prepare a reagent blank, standards with known albumin concentrations, and tubes for each unknown sample.[5]
- Sample Addition: To appropriately labeled tubes, add a small volume of the sample (e.g., 10 μ L) or standard. To the reagent blank tube, add the same volume of deionized water.[5]
- Reagent Addition: Add a larger volume of the BCG reagent (e.g., 2.5 mL) to all tubes.[5]
- Incubation: Mix the contents of the tubes thoroughly and incubate at room temperature for a specified time (e.g., 5 minutes).[14]
- Measurement: Measure the absorbance of each standard and sample at 630 nm against the reagent blank.[5][12]
- Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the albumin concentration of the unknown samples from the standard curve.[14]



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